1-(2-bromoethyl)-2,3-dimethyl-1H-indole
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Overview
Description
1-(2-Bromoethyl)-2,3-dimethyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a bromoethyl group at the 1-position and methyl groups at the 2 and 3 positions of the indole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-2,3-dimethyl-1H-indole typically involves the bromination of an appropriate precursor. One common method is the electrophilic aromatic substitution reaction where the indole ring is brominated using bromine or a bromine-containing reagent under controlled conditions . The reaction conditions often include the use of a solvent like acetic acid or dichloromethane and a catalyst such as iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-2,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF or DMSO) under mild heating conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Products: New indole derivatives with various functional groups at the 1-position.
Oxidation Products: Indole-2,3-diones and related compounds.
Reduction Products: Indolines and other reduced indole derivatives.
Scientific Research Applications
1-(2-Bromoethyl)-2,3-dimethyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules . This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects . The indole ring can also participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
1-(2-Bromoethyl)-2-methyl-1H-indole: Lacks the additional methyl group at the 3-position, which may affect its reactivity and biological activity.
1-(2-Bromoethyl)-1H-indole: Lacks both methyl groups, resulting in different chemical and biological properties.
1-(2-Chloroethyl)-2,3-dimethyl-1H-indole: Substitution of bromine with chlorine, which can influence its reactivity and interactions.
Uniqueness: 1-(2-Bromoethyl)-2,3-dimethyl-1H-indole is unique due to the presence of both bromoethyl and dimethyl groups, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14BrN |
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Molecular Weight |
252.15 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2,3-dimethylindole |
InChI |
InChI=1S/C12H14BrN/c1-9-10(2)14(8-7-13)12-6-4-3-5-11(9)12/h3-6H,7-8H2,1-2H3 |
InChI Key |
WFUZIOHWEBOMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCBr)C |
Origin of Product |
United States |
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